molecular formula C19H16N2O4SD4 B602700 Pioglitazone-d4 N-Oxide (deuterated) CAS No. 1329805-73-3

Pioglitazone-d4 N-Oxide (deuterated)

カタログ番号: B602700
CAS番号: 1329805-73-3
分子量: 376.47
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pioglitazone-d4 N-Oxide (deuterated) is a deuterated metabolite of Pioglitazone, a medication primarily used to lower blood glucose levels in the treatment of type 2 diabetes mellitus. The deuterated form is used in scientific research to study metabolic pathways and drug interactions due to its stable isotope labeling.

科学的研究の応用

Pioglitazone-d4 N-Oxide is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Pioglitazone and its metabolites.

    Biology: Employed in metabolic studies to trace the pathways and interactions of Pioglitazone in biological systems.

    Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Pioglitazone.

    Industry: Utilized in the development and quality control of pharmaceuticals containing Pioglitazone.

作用機序

Pioglitazone, the parent compound of Pioglitazone-d4 N-Oxide (deuterated), is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ). It increases insulin sensitivity in liver, fat, and skeletal muscle cells, increases peripheral and splanchnic glucose uptake, and decreases hepatic glucose output . It’s important to note that Pioglitazone is dependent on the presence of insulin to exert its beneficial effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pioglitazone-d4 N-Oxide involves the deuteration of Pioglitazone followed by oxidation. The deuteration process typically involves the replacement of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions. The oxidation step involves the conversion of the thiazolidinedione ring to its N-oxide form, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods: Industrial production of Pioglitazone-d4 N-Oxide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production is carried out in cleanroom environments to prevent contamination and ensure the safety of the product.

Types of Reactions:

    Oxidation: Pioglitazone-d4 N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized metabolites.

    Reduction: The compound can be reduced back to its parent form, Pioglitazone-d4, under specific conditions using reducing agents such as sodium borohydride.

    Substitution: The deuterium atoms in Pioglitazone-d4 N-Oxide can be substituted with other isotopes or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride.

    Reaction Conditions: Controlled temperature and pH, inert atmosphere to prevent unwanted side reactions.

Major Products:

    Oxidation Products: Further oxidized metabolites.

    Reduction Products: Pioglitazone-d4.

    Substitution Products: Compounds with substituted isotopes or functional groups.

類似化合物との比較

    Pioglitazone: The parent compound, used to treat type 2 diabetes mellitus.

    Rosiglitazone: Another thiazolidinedione with similar PPARγ agonist activity.

    Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness: Pioglitazone-d4 N-Oxide is unique due to its stable isotope labeling, which allows for detailed metabolic studies and tracing of the compound in biological systems. This deuterated form provides a more accurate understanding of the pharmacokinetics and pharmacodynamics of Pioglitazone compared to its non-deuterated counterparts.

特性

CAS番号

1329805-73-3

分子式

C19H16N2O4SD4

分子量

376.47

純度

> 95%

数量

Milligrams-Grams

関連するCAS

145350-09-0 (unlabelled)

同義語

5-[[4-[2-(5-Ethyl-2-pyridinyl]ethoxy-d4]phenyl]methyl]-2,4-thiazolidinedione N-Oxide

タグ

Pioglitazone Impurities

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。